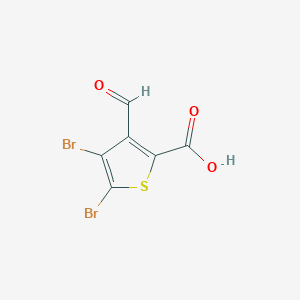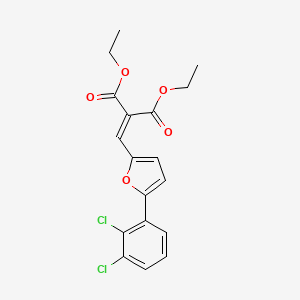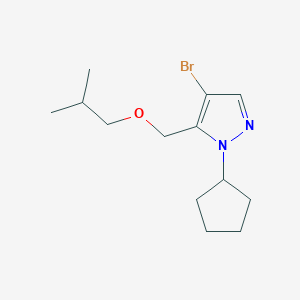
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that can be used to study various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the inhibition of the fatty acid amide hydrolase enzyme. This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting this enzyme, the compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole have been extensively studied. It has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, it has been shown to have potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is its selectivity and potency as an inhibitor of the fatty acid amide hydrolase enzyme. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole. One area of interest is its potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression. Additionally, further studies are needed to explore its mechanism of action and its effects on other physiological processes. Finally, research is needed to develop safer and more effective derivatives of this compound for use in scientific research.
Synthesemethoden
The synthesis of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of cyclopentanone with ethyl acetoacetate to form 1-cyclopentyl-3-oxobutyl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-cyclopentyl-3-hydrazinyl-1-propanone. The final step involves the reaction of this intermediate with 4-bromo-1-methyl-5-(methoxymethyl)-1H-pyrazole to form the desired compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole has been found to have potential applications in scientific research. It has been used as a tool to study the role of various biochemical and physiological processes in the body. One of the primary applications of this compound is in the study of the endocannabinoid system. It has been found to act as a selective and potent inhibitor of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of endocannabinoids.
Eigenschaften
IUPAC Name |
4-bromo-1-cyclopentyl-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-10(2)8-17-9-13-12(14)7-15-16(13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMGBGWABNHEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


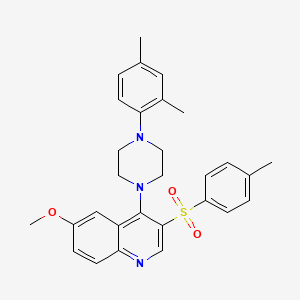
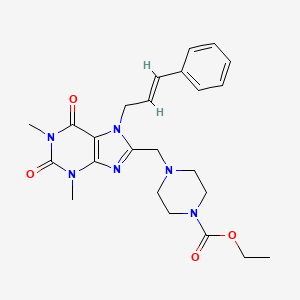
![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)
![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)
![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2948785.png)
![5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948786.png)
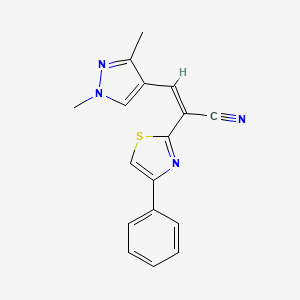
![N-(3-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2948788.png)
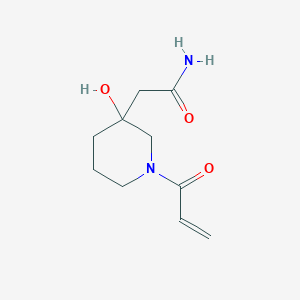
![N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B2948790.png)
